molecular formula C6H14FNO B13912465 (2R)-2-amino-4-fluoro-4-methylpentan-1-ol

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol

Cat. No.: B13912465
M. Wt: 135.18 g/mol
InChI Key: IDGOXQYHOFKAMG-RXMQYKEDSA-N
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Description

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (2R)-2-amino-4-fluoro-4-methylpentan-1-one using a borane complex can yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often using advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (2R)-2-amino-4-fluoro-4-methylpentan-1-one, while substitution reactions can produce various amides.

Scientific Research Applications

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-fluoro-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-4-fluoro-4-methylpentan-1-ol
  • (2R)-2-amino-4-chloro-4-methylpentan-1-ol
  • (2R)-2-amino-4-fluoro-4-ethylpentan-1-ol

Uniqueness

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and fluoro groupsThe fluoro group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C6H14FNO

Molecular Weight

135.18 g/mol

IUPAC Name

(2R)-2-amino-4-fluoro-4-methylpentan-1-ol

InChI

InChI=1S/C6H14FNO/c1-6(2,7)3-5(8)4-9/h5,9H,3-4,8H2,1-2H3/t5-/m1/s1

InChI Key

IDGOXQYHOFKAMG-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C[C@H](CO)N)F

Canonical SMILES

CC(C)(CC(CO)N)F

Origin of Product

United States

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